methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate
Brand Name: Vulcanchem
CAS No.: 1112238-35-3
VCID: VC2235075
InChI: InChI=1S/C11H9ClO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+
SMILES: COC(=O)C(=O)C=CC1=CC(=CC=C1)Cl
Molecular Formula: C11H9ClO3
Molecular Weight: 224.64 g/mol

methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate

CAS No.: 1112238-35-3

Cat. No.: VC2235075

Molecular Formula: C11H9ClO3

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate - 1112238-35-3

Specification

CAS No. 1112238-35-3
Molecular Formula C11H9ClO3
Molecular Weight 224.64 g/mol
IUPAC Name methyl (E)-4-(3-chlorophenyl)-2-oxobut-3-enoate
Standard InChI InChI=1S/C11H9ClO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+
Standard InChI Key DEGHGCFUXGDZGK-AATRIKPKSA-N
Isomeric SMILES COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Cl
SMILES COC(=O)C(=O)C=CC1=CC(=CC=C1)Cl
Canonical SMILES COC(=O)C(=O)C=CC1=CC(=CC=C1)Cl

Introduction

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate is a synthetic organic compound used in various chemical and pharmaceutical applications. It belongs to the class of esters and is characterized by its specific molecular structure, which includes a chlorophenyl group attached to a but-3-enoate backbone. This compound is of interest due to its potential applications in organic synthesis and as an intermediate in the production of pharmaceuticals or other specialty chemicals.

Spectroscopic Data

While specific spectroscopic data (e.g., NMR, IR) for this compound are not readily available in the provided sources, such data would typically be used to confirm its structure and purity.

Synthesis and Preparation

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate can be synthesized through various organic reactions, typically involving the condensation of appropriate starting materials. The synthesis might involve the use of chlorophenylacetic acid derivatives and methyl acetoacetate in the presence of a suitable catalyst or reagent to facilitate the formation of the desired ester.

Pharmaceutical Intermediates

This compound can serve as an intermediate in the synthesis of more complex pharmaceutical molecules. Its chlorophenyl group can undergo various transformations, such as substitution or coupling reactions, to introduce additional functional groups.

Organic Synthesis

In organic synthesis, methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate can be used as a building block for the preparation of other compounds. Its double bond and carbonyl groups make it a versatile starting material for further chemical modifications.

Availability and Handling

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate is available from specialty chemical suppliers, often with a purity of 95% or higher. It is typically stored under standard laboratory conditions, away from moisture and light, to maintain its stability.

Safety Considerations

Handling this compound requires standard laboratory precautions, including the use of protective gloves, goggles, and a lab coat. While specific safety data sheets (SDS) are not mentioned in the provided sources, it is essential to consult such documents for detailed safety information.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator